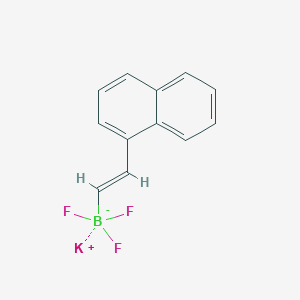
Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the naphthalene moiety and the trifluoroborate group in its structure makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate typically involves the reaction of (E)-2-(naphthalen-1-yl)vinylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing continuous flow techniques to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form the corresponding boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions include various boronic acids, borate esters, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile reagent. The naphthalene moiety provides additional stability and reactivity, allowing the compound to interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(Naphthalen-1-yl)vinylboronic acid
- Potassium trifluoroborate
- Naphthalene derivatives
Uniqueness
Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate is unique due to the combination of the naphthalene moiety and the trifluoroborate group. This combination provides enhanced reactivity and stability, making it a valuable reagent in various chemical reactions. Compared to similar compounds, it offers a broader range of applications and improved performance in organic synthesis.
Propiedades
Fórmula molecular |
C12H9BF3K |
|---|---|
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(E)-2-naphthalen-1-ylethenyl]boranuide |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)9-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-9H;/q-1;+1/b9-8+; |
Clave InChI |
WRXKDYSKZJMIAB-HRNDJLQDSA-N |
SMILES isomérico |
[B-](/C=C/C1=CC=CC2=CC=CC=C21)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1=CC=CC2=CC=CC=C21)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)

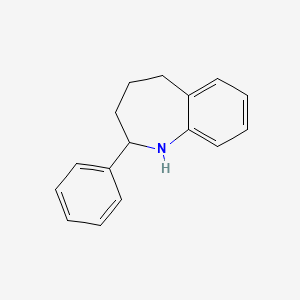
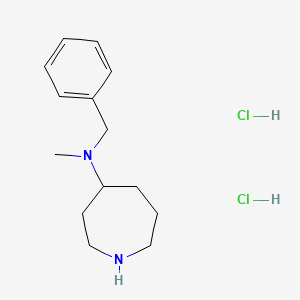
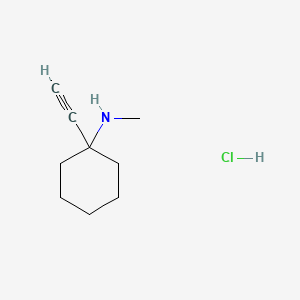
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
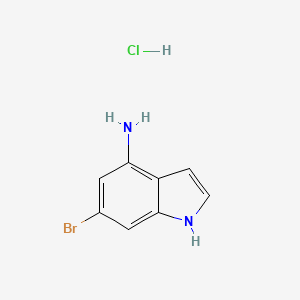
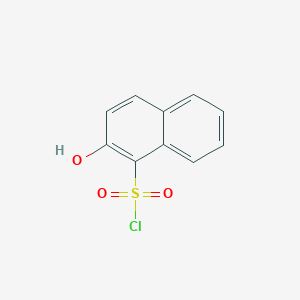
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)

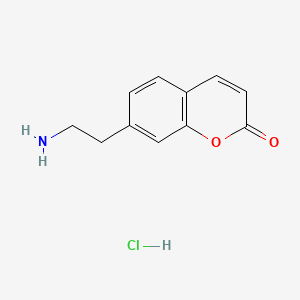
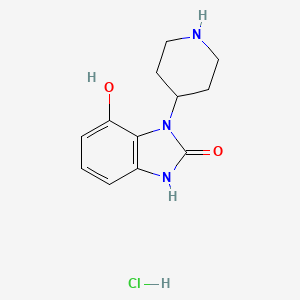
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
